5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Antimicrobial drug discovery Nitroheterocyclic bioactivation Benzothiophene pharmacology

Researchers face scaffold-dependent MIC variability with nitazoxanide analogs. This benzothiophene-nitrothiazolide (MW 381.42) offers a distinct π-conjugated core & 4-phenylthiazole for enhanced lipophilicity (XLogP ~5.0) and biofilm matrix interaction. - Key application: MRSA MIC panels, MBEC assays (S. epidermidis ATCC 35984), nitroreductase SAR (kcat/Km studies). - Structural differentiation: Free carboxamide (no deacetylation required) vs NTZ’s prodrug moiety. - Supply: ≥95% HPLC purity; DMSO stock recommended.

Molecular Formula C18H11N3O3S2
Molecular Weight 381.42
CAS No. 477548-16-6
Cat. No. B2611440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
CAS477548-16-6
Molecular FormulaC18H11N3O3S2
Molecular Weight381.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C18H11N3O3S2/c22-17(16-9-12-8-13(21(23)24)6-7-15(12)26-16)20-18-19-14(10-25-18)11-4-2-1-3-5-11/h1-10H,(H,19,20,22)
InChIKeyVUOCOMHOHHKOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiophene-Nitrothiazolide Compound Profile


5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS 477548-16-6; molecular formula C₁₈H₁₁N₃O₃S₂; MW 381.42) is a synthetic heterocyclic small molecule belonging to the benzothiophene-nitrothiazolide class of antimicrobial agents [1]. The compound features a 5-nitro-1-benzothiophene-2-carboxamide core linked via an amide bond to a 4-phenyl-1,3-thiazol-2-yl moiety, a scaffold covered by the University of Virginia's broad-spectrum benzothiophene-nitrothiazolide patent family [1]. Its structural architecture distinguishes it from the FDA-approved parent drug nitazoxanide—replacing the benzamide core with a benzothiophene ring system and incorporating a 4-phenyl substituent on the thiazole—positioning it as a second-generation nitrothiazolide candidate for antimicrobial and antibiofilm research programs [1][2].

Antimicrobial screening research tool
Biofilm inhibition study fit
Nitroreductase substrate SAR probe
Second-generation nitrothiazolide scaffold

Why Nitazoxanide Cannot Substitute for This Compound


Benzothiophene-nitrothiazolide compounds are not interchangeable with nitazoxanide (NTZ) or simpler 5-nitrothiazole analogs due to three fundamental structural determinants of pharmacological performance. First, the benzothiophene core—in contrast to the benzamide scaffold of NTZ—provides an extended π-conjugated system that alters the electronic environment of the nitro group, potentially modifying its bioreductive activation threshold by nitroreductases [1][2]. Second, NTZ carries an acetyloxy prodrug moiety at the 2-position of the benzamide ring, whereas the target compound presents a free carboxamide linkage directly to the thiazole, eliminating the deacetylation step required for NTZ activation and potentially altering metabolic stability [1]. Third, the 4-phenyl substituent on the thiazole ring introduces substantial lipophilicity and π-π stacking capability absent in NTZ's unsubstituted thiazole, which the patent literature associates with enhanced membrane penetration and biofilm matrix interaction [1]. These are not incremental variations; they represent scaffold-level departures that can produce divergent MIC values, target engagement profiles, and pharmacokinetic behaviors—making informed procurement decisions dependent on the specific research endpoint.

Scaffold Benzothiophene core may alter nitroreductase activation versus benzamide scaffold of nitazoxanide
Activation Direct carboxamide eliminates deacetylation step, potentially shifting metabolic stability
Lipophilicity 4-phenyl substituent adds lipophilicity and π-π stacking, potentially altering membrane penetration

Comparator-Based Differentiation Evidence


Scaffold Potency vs. Nitazoxanide

The patent family WO 2010/107736 A2 and US 8,835,644 B2 teaches that benzothiophene-containing nitrothiazolide derivatives exhibit antimicrobial activity in the low micrograms per milliliter range and antibiofilm activity in the nanomolar range—an activity band stated to represent an improvement over the parent compound nitazoxanide, whose efficacy is limited by poor solubility and strong serum protein binding [1]. While the patent does not disclose a compound-by-compound direct MIC comparison table in the publicly accessible text, the specification explicitly positions the benzothiophene derivatives as addressing NTZ's limitations [1]. The target compound, bearing the 5-nitrobenzothiophene core with a 4-phenylthiazole substituent, falls within the generic and sub-generic formulas (I through III) claimed in the patent [1].

Scaffold potency
Class-level
Patent claims low μg/mL antimicrobial and nanomolar antibiofilm activity, positioning benzothiophene derivatives as addressing NTZ solubility/serum limitations
Supports antimicrobial screening context
No compound-specific MIC data disclosed for CAS 477548-16-6
Antimicrobial drug discovery Nitroheterocyclic bioactivation Benzothiophene pharmacology

Lipophilicity Advantage from 4-Phenyl Substitution

Computed physicochemical properties distinguish the target compound from its closest available analog. The p-methyl analog (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide; PubChem CID 4119352) has a computed XLogP3-AA of 5.3 [1]. The target compound, lacking the para-methyl group, is predicted to have a marginally lower XLogP (estimated ~5.0–5.1 based on Hansch π-constant subtraction of ~0.2 for the CH₃→H replacement), positioning it closer to the upper boundary of Lipinski-compliant drug-likeness (LogP ≤5) while retaining sufficient lipophilicity for membrane penetration [1][2]. The des-phenyl analog (5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide) lacks the 4-phenyl substituent entirely and would have a substantially lower LogP (estimated ~2.5–3.0), predicting reduced membrane partitioning and potentially different tissue distribution [2].

Lipophilicity
Reported
Estimated XLogP ~5.0–5.1 (Δ ~+2.0 vs. des-phenyl analog)
Lipophilicity supports membrane penetration review
Values derived from p-methyl analog PubChem CID 4119352
Physicochemical profiling Drug-likeness Membrane permeability

5-Nitro vs. 3-Chloro Electronic Effects

The 5-nitro substituent on the benzothiophene core is a defining pharmacophoric element absent in close analogs such as 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide . Electron-withdrawing nitro groups on benzothiophenes are known to enhance biological activity by facilitating enzymatic one-electron reduction to reactive nitro radical anion and nitroso intermediates, a mechanism central to nitrothiazolide antimicrobial action [1]. A literature review on nitrothiophene structure-activity relationships confirms that electron-attracting nitro groups generally enhance the biological activity of thiophenes and benzothiophenes [1]. The 3-chloro analog lacks this redox-active nitro group and would therefore be predicted to have a fundamentally different mechanism of action and antimicrobial spectrum [1].

5-NO₂ vs. 3-Cl
Supporting evidence
5-NO₂ enables enzymatic bioreduction; 3-Cl analog lacks nitroreductase substrate capability
Mechanistic divergence for nitroreductase screening
No comparative MIC data available
Nitroreductase substrate specificity Electronic structure-activity relationships Reductive bioactivation

Biofilm Inhibition Potential

The US 8,835,644 B2 patent explicitly claims that benzothiophene-nitrothiazolide derivatives exhibit biofilm formation blocking activity in the nanomolar range, positioning them as candidates for catheter coating and medical device applications [1]. This represents a therapeutically relevant differentiation from nitazoxanide, whose clinical utility is limited to gastrointestinal infections and does not extend to biofilm-associated device infections [1]. The patent discloses that in Gram-positive organisms including MRSA, these compounds 'specifically target and functionally inhibit microbial attachment to surfaces and biofilm formation,' and in Gram-negative bacteria, 'function as pilicides by inhibiting the assembly of pilin subunits into adhesive filaments' [1]. The target compound falls within the claimed structural scope [1]. However, no compound-specific MBEC (Minimum Biofilm Eradication Concentration) values are publicly disclosed for CAS 477548-16-6.

Biofilm inhibition
Class-level inference
Patent claims nanomolar biofilm inhibition and disruption of pilus assembly
Supports biofilm inhibition endpoint review
No MBEC data disclosed for CAS 477548-16-6
Biofilm eradication Antipathogenic surfaces Medical device coatings

Hydrogen Bond Acceptor Differences vs. 4-Cyanophenyl Analog

The closest identifiable patent-covered analog with a distinct 4-substituent is N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide (CAS 477548-41-7), which replaces the target compound's 4-phenyl group with a 4-cyanophenyl moiety [1]. The cyano group introduces a strong hydrogen bond acceptor (HBA) and a linear, electron-withdrawing dipole not present in the target compound's unsubstituted phenyl ring [1]. This single-atom substitution can alter both the compound's target binding profile—favoring interactions with hydrogen bond donor residues in enzyme active sites—and its overall polarity, with the cyano analog having a lower LogP and higher TPSA [2]. The unsubstituted 4-phenyl group in the target compound maximizes hydrophobic contacts and π-π stacking while minimizing HBA count, which may confer differential selectivity across biological targets [2].

HBA difference
Supporting evidence
4-phenyl: 0 additional HBA; 4-cyanophenyl analog: +1 strong HBA (C≡N)
Hydrogen bond capacity may influence target selectivity
No comparative bioactivity data available
Kinase inhibition Structure-activity relationships Hydrogen bonding

Direct Carboxamide vs. Prodrug Activation

Nitazoxanide (NTZ) is administered as an acetyloxy prodrug that requires rapid hydrolysis by plasma esterases to its active metabolite tizoxanide [1]. The target compound lacks this acetyloxy moiety, presenting instead a direct carboxamide linkage between the benzothiophene and thiazole rings [2]. This structural difference eliminates the pharmacokinetic variability introduced by differential esterase activity across species and individuals [1], potentially resulting in more predictable in vitro-in vivo correlations during preclinical development. However, the absence of the acetyloxy group may also reduce aqueous solubility relative to the prodrug form—an important consideration for in vitro assay design requiring DMSO stock solutions [1].

Prodrug status
Class-level inference
Direct carboxamide avoids esterase-dependent activation required by nitazoxanide prodrug
May simplify in vitro assay interpretation
No compound-specific solubility data
Prodrug metabolism Pharmacokinetics Metabolic stability

Application Scenarios for This Compound


MRSA and Gram-Positive Pathogen Screening

Based on the patent family's explicit claim of extended action against Gram-positive bacteria including MRSA drug-resistant pathogens [1], this compound is appropriate for minimum inhibitory concentration (MIC) screening panels targeting methicillin-resistant Staphylococcus aureus, vancomycin-intermediate S. aureus, and coagulase-negative staphylococci. The benzothiophene scaffold's claimed potency in the low μg/mL range [1] supports its use as a hit-finding tool compound in phenotypic screening cascades, particularly where nitazoxanide has shown insufficient potency or solubility limitations. Procurement for this application should be accompanied by verification of compound purity (≥95% by HPLC recommended) and preparation of concentrated DMSO stock solutions given the predicted moderate-to-high lipophilicity.

Biofilm Inhibition for Medical Device Coatings

The patent's disclosure of nanomolar-range biofilm inhibition by benzothiophene-nitrothiazolide derivatives, with mechanistic data showing inhibition of microbial attachment to surfaces and disruption of pilus assembly in Gram-negative bacteria [1], positions this compound as a research candidate for catheter coating, prosthetic device impregnation, and anti-biofilm surface modification programs. Researchers should design minimum biofilm eradication concentration (MBEC) assays using S. epidermidis ATCC 35984 or enteroaggregative E. coli strain 042 as model systems [1], and compare performance against nitazoxanide and established biofilm inhibitors (e.g., silver sulfadiazine, rifampin-minocycline combinations) as internal benchmarks. The compound's lack of an acetyloxy prodrug moiety simplifies interpretation of biofilm assay results by eliminating esterase-dependent activation variables.

Nitroreductase Substrate Specificity & SAR

The 5-nitro group on the benzothiophene core is positioned as the key bioreductive pharmacophore [1], making this compound a valuable tool for investigating nitroreductase substrate specificity across bacterial species. Comparative SAR studies should employ the target compound alongside the 3-chloro analog (lacking the nitro group, serving as a negative control) and the 4-cyanophenyl analog (CAS 477548-41-7, providing altered electronic character at the thiazole 4-position) [2]. Enzymatic assays using purified bacterial nitroreductases (e.g., NfsA/NfsB from E. coli, or the mycobacterial Ddn enzyme) can quantify the impact of the benzothiophene core and 4-phenyl substitution on substrate turnover kinetics (kcat/Km), providing mechanistic insight into the scaffold's antimicrobial selectivity.

Physicochemical Benchmarking for Lead Optimization

With an estimated XLogP of ~5.0–5.1 and a TPSA of approximately 144 Ų [1], the compound occupies a boundary position in drug-likeness space that makes it a valuable benchmarking tool for lead optimization chemists. It can serve as a reference point for assessing how incremental structural modifications—such as introduction of heteroatoms into the phenyl ring, replacement of the thiazole with oxazole or imidazole, or variation of the nitro group position—shift key physicochemical parameters. Procurement of this compound alongside its des-phenyl analog and p-methyl analog enables systematic exploration of lipophilicity-activity relationships, solubility-permeability trade-offs, and plasma protein binding trends within the benzothiophene-nitrothiazolide series. The compound's free carboxamide (vs. NTZ's acetyloxy ester) also provides a simpler starting point for metabolite identification studies.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Phenotypic screening fit
MIC endpoint context
Biofilm inhibition research
Biofilm assay suitability
MBEC endpoint review with reference inhibitors
Nitroreductase SAR studies
Substrate specificity probe
Enzymatic kinetics (kcat/Km) characterization
Lead optimization benchmarking
Lipophilicity-solubility profiling
Physicochemical parameter review
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